Iowh-032

Description

IOWH-032 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

synthetic small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator chloride channel

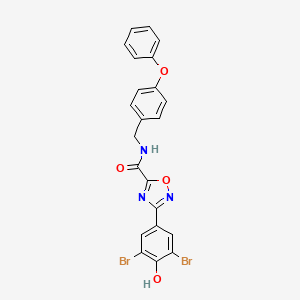

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLJXHXBIKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026095 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191252-49-9 | |

| Record name | IOWH-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOWH-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOWH-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iowh-032 mechanism of action on CFTR

An In-Depth Technical Guide to the Mechanism of Action of Iowh-032 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated anion channel crucial for ion and fluid homeostasis across epithelial surfaces.[1] Dysfunctional CFTR protein, caused by mutations in the CFTR gene, leads to the genetic disease cystic fibrosis (CF). However, CFTR is also a key player in other conditions, such as secretory diarrheas, where overstimulation of the channel by toxins, like cholera toxin, leads to massive fluid loss.[1][2] Small molecules that modulate CFTR function are therefore of significant therapeutic interest.

Iowh-032 is a synthetic, small-molecule CFTR modulator that was initially developed as a host-directed, anti-secretory therapeutic for cholera and other secretory diarrheas.[2][3][4] It is structurally similar to the CFTR inhibitor GlyH-101.[5] While primarily characterized as a potent, extracellular CFTR inhibitor, subsequent research has revealed a more complex, dual mechanism of action on human CFTR, involving both inhibition and potentiation.[1][5] This guide provides a detailed technical overview of the mechanism of action of Iowh-032 on CFTR, summarizing key quantitative data, experimental methodologies, and the compound's unique pharmacological profile.

Core Mechanism of Action: A Dual-Function Modulator

Iowh-032 exhibits a complex, dualistic interaction with the human CFTR (hCFTR) protein. Its primary and most well-documented action is the inhibition of the CFTR chloride channel.[6] This inhibitory effect is exerted from the extracellular side of the plasma membrane, resulting in a rapid block of chloride ion flow.[1][5]

Paradoxically, Iowh-032 has also been shown to potentiate hCFTR activity.[1][5] Potentiators are a class of CFTR modulators that increase the channel's open probability, thereby enhancing chloride transport.[7][8] This potentiation effect by Iowh-032 is observed in a concentration-dependent manner but is thought to occur via a different binding site than the inhibitory one, possibly accessible from the intracellular side.[5]

This dual action is highly dependent on the species from which the CFTR protein originates (ortholog-specific). While Iowh-032 both blocks and potentiates human CFTR, it only blocks murine CFTR (mCFTR) and has no effect on Xenopus CFTR (xCFTR).[5] This specificity suggests that the binding sites for both inhibition and potentiation are located in regions of the CFTR protein that have diverged evolutionarily.

Quantitative Data Summary

The activity of Iowh-032 has been quantified across various in vitro and in vivo models. The tables below summarize the key findings.

Table 1: In Vitro Inhibitory and Potentiating Activity

| Parameter | Species/Cell Line | Value | Reference(s) |

| Inhibition | |||

| IC₅₀ | CHO-CFTR cells | 1.01 µM | [1][6] |

| IC₅₀ | T84-CFTR cells | 6.87 µM | [1][6] |

| IC₅₀ | General | ~8 µM | [3] |

| IC₅₀ | CHO-hCFTR & T84 cells | ~5 µM | [4] |

| Apparent Kd (Block) | Human CFTR (hCFTR) | 6.1 nM | [1][5] |

| Apparent Kd (Block) | Murine CFTR (mCFTR) | 42.9 µM | [1][5] |

| Potentiation | |||

| Apparent Kd (Potentiation) | Human CFTR (hCFTR) | 0.64 nM | [1][5] |

| Antiviral Activity | |||

| IC₅₀ (SARS-CoV-2) | CFBE41o- WT cells | 4.52 µM | [9] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Model / Population | Dosage | Result | Reference(s) |

| Efficacy | ||||

| Secretion Inhibition | Mouse closed-loop (CTX) | Not specified | >90% inhibition | [4] |

| Fecal Output | Cecetomized Rat (CTX) | ~5 mg/kg (p.o.) | ~70% reduction | [6] |

| Diarrheal Output | Human (Phase 2a) | 500 mg (q8h) | 23% reduction (not statistically significant) | [4] |

| Pharmacokinetics | ||||

| Cₘₐₓ | Healthy US Volunteers | 300 mg (single) | 1,380 ± 539 ng/mL | [10][11] |

| Cₘₐₓ | Healthy Bangladeshi Volunteers | 300 mg (single) | 1,280 ± 491 ng/mL | [10][11] |

| Cₘₐₓ | Bangladeshi Cholera Patients | 300 mg (single) | 482 ± 388 ng/mL | [10][11] |

| Tₘₐₓ | Healthy Volunteers | 300 mg (single) | ~4.8 hours | [10][11] |

| T₁/₂ | Healthy US Volunteers | 300 mg (single) | 11.5 ± 3.1 hours | [10] |

Experimental Protocols

The characterization of Iowh-032 involved several key experimental methodologies common in drug development for channel proteins.

Cell-Based CFTR Activity Assays (e.g., YFP-Halide Quenching)

This high-throughput screening method is used to determine the IC₅₀ of CFTR inhibitors.

-

Principle: Cells stably expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. The fluorescence of YFP is quenched by halide ions (like iodide). CFTR activation allows iodide influx, quenching the fluorescence. An inhibitor will prevent this influx, thus preventing quenching.

-

Protocol Outline:

-

Cell Plating: CHO or T84 cells co-expressing CFTR and YFP are plated in 96- or 384-well microplates.

-

Compound Incubation: Cells are incubated with varying concentrations of Iowh-032 or a vehicle control (DMSO).

-

CFTR Activation: A cocktail containing a CFTR agonist (e.g., 10 µM Forskolin and 100 µM IBMX) is added to activate the CFTR channels.

-

Fluorescence Reading: The plate is transferred to a fluorescence plate reader. A baseline fluorescence is recorded.

-

Halide Addition: An iodide-containing solution is injected, and the rate of fluorescence quenching is measured over time.

-

Data Analysis: The rate of quenching is proportional to CFTR activity. The rates are normalized to controls, and the IC₅₀ is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to directly measure ion flow through the CFTR channel and is ideal for studying ortholog-specific effects and the kinetics of block/potentiation.

-

Principle: Oocytes are injected with cRNA encoding the CFTR ortholog of interest (human, murine, etc.). This leads to the expression of functional CFTR channels in the oocyte membrane. Two microelectrodes are inserted into the oocyte: one to measure membrane potential and one to inject current, "clamping" the voltage at a set level. The current required to maintain this voltage is a direct measure of ion flow across the membrane.

-

Protocol Outline:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA for the desired CFTR ortholog. They are incubated for 2-4 days to allow for protein expression.

-

Electrophysiology Setup: An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96). The two electrodes are inserted.

-

CFTR Activation: The channels are activated by perfusing the oocyte with a solution containing a cAMP-agonist like Forskolin.

-

Compound Application: Once a stable baseline current is achieved, a solution containing a specific concentration of Iowh-032 is perfused into the chamber.

-

Data Recording: The current is recorded continuously before, during, and after compound application to measure both the rapid block (inhibition) and any slower changes in current (potentiation).

-

Analysis: The change in current is used to calculate the percent inhibition or potentiation. Apparent Kd values are determined from concentration-response curves.

-

In Vivo Secretory Diarrhea Models

These animal models are used to assess the in vivo efficacy of anti-secretory agents.

-

Mouse Intestinal Closed-Loop Model:

-

Animal Preparation: Mice are anesthetized, and the small intestine is exposed via a midline incision.

-

Loop Creation: A small, sealed loop of the intestine (typically jejunum) is created by ligating both ends with surgical thread, preserving blood supply.

-

Injection: Cholera toxin (CTX) is injected into the sealed loop, with or without co-administration of Iowh-032.

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is allowed to recover for a set period (e.g., 6 hours).

-

Measurement: The animal is euthanized, the loop is excised, and its length and weight are measured. The fluid accumulation is determined by the weight-to-length ratio (mg/cm). A reduction in this ratio in the Iowh-032 group compared to the CTX-only group indicates efficacy.

-

Conclusion

Iowh-032 is a CFTR-targeting molecule with a multifaceted mechanism of action. Initially designed and validated as an extracellular inhibitor for treating secretory diarrhea, it also possesses a distinct potentiating effect on human CFTR. This dual activity, combined with its ortholog-specific profile, makes it a valuable pharmacological tool for probing the structure and function of the CFTR channel. While its clinical development for cholera did not demonstrate significant efficacy, the unique properties of Iowh-032 may hold potential for other indications, such as its observed antiviral activity against SARS-CoV-2, and continue to provide insights into the complex pharmacology of CFTR modulation.[4][9]

References

- 1. apexbt.com [apexbt.com]

- 2. media.path.org [media.path.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiators exert distinct effects on human, murine, and Xenopus CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cff.org [cff.org]

- 8. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]

- 9. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.path.org [media.path.org]

- 11. path.org [path.org]

An In-depth Technical Guide to Iowh-032: A Novel CFTR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iowh-032 is a potent, synthetic small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It has been investigated primarily for its anti-secretory properties, with potential therapeutic applications in treating secretory diarrheas, such as cholera.[1][3][4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to Iowh-032. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Iowh-032, with the chemical formula C22H15Br2N3O4, is a 1,2,4-oxadiazole derivative.[5] Its systematic IUPAC name is 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide.[5] The molecule is characterized by a central 1,2,4-oxadiazole ring, substituted with a dibromohydroxyphenyl group and a carboxamide linker to a phenoxybenzyl moiety.[5]

| Property | Value | Reference |

| Molecular Formula | C22H15Br2N3O4 | [5] |

| Molecular Weight | 545.18 g/mol | [1] |

| CAS Number | 1191252-49-9 | [1][5] |

| IUPAC Name | 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | [5] |

| Solubility | DMSO: 93 mg/mL (170.59 mM) | [1] |

| Ethanol: < 1 mg/mL (insoluble or slightly soluble) | [1] | |

| Water: < 1 mg/mL (insoluble or slightly soluble) | [1] |

Mechanism of Action

Iowh-032 functions as an inhibitor of the CFTR chloride channel, a key protein involved in ion and fluid transport across epithelial surfaces.[3] In pathological conditions like cholera, bacterial toxins lead to an overactivation of CFTR, resulting in excessive chloride secretion into the intestinal lumen. This is followed by a massive efflux of water, leading to severe diarrhea.[6] By blocking the CFTR channel, Iowh-032 reduces this chloride and subsequent water secretion, thereby exhibiting its anti-diarrheal effect.[3][7]

Figure 1: Signaling pathway of cholera toxin-induced diarrhea and the inhibitory action of Iowh-032.

Biological Activity and Efficacy

The inhibitory effect of Iowh-032 on CFTR has been quantified in various in vitro and in vivo models.

In Vitro Activity

| Cell Line | Assay Type | IC50 | Reference |

| CHO-CFTR | Cell-based | 1.01 μM | [8] |

| T84-CFTR | Cell-based | 6.87 μM | [8] |

| T84 | Cell-based | 8 μM | [4] |

In Vivo Efficacy

Iowh-032 has demonstrated significant efficacy in animal models of secretory diarrhea.

| Animal Model | Treatment | Effect | Reference |

| Mouse closed-loop model | Iowh-032 | >90% inhibition of cholera toxin-induced intestinal secretion | |

| Cecetomized rat model | 5 mg/kg Iowh-032 | ~70% reduction in fecal output index | [8] |

Experimental Protocols

Synthesis of Iowh-032

The synthesis of Iowh-032 involves a multi-step process culminating in the formation of the 1,2,4-oxadiazole ring and subsequent amide coupling. A plausible synthetic route is outlined below, based on general methods for 1,2,4-oxadiazole synthesis.[3][8][9]

Figure 2: Plausible synthetic workflow for Iowh-032.

Detailed Protocol (Illustrative):

-

Preparation of 3,5-dibromo-4-hydroxybenzaldehyde oxime: 3,5-dibromo-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is refluxed, and the product is isolated by crystallization.

-

Formation of 3,5-dibromo-4-hydroxy-N-hydroxybenzenecarboximidoyl chloride: The oxime from the previous step is chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).

-

Cyclization to form the 1,2,4-oxadiazole ring: The resulting imidoyl chloride is reacted with an appropriate acylating agent in the presence of a base. For the synthesis of Iowh-032, this would involve a reaction with a derivative of (4-phenoxyphenyl)methanamine.

-

Amide bond formation: The final step involves the coupling of the 1,2,4-oxadiazole carboxylic acid intermediate with (4-phenoxyphenyl)methanamine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent with a non-nucleophilic base (e.g., DIPEA).

-

Purification: The final product is purified by column chromatography on silica gel.

In Vitro CFTR Inhibition Assay in T84 Cells

This assay measures the inhibition of CFTR-mediated chloride currents in a human colon carcinoma cell line (T84) that endogenously expresses CFTR.

Materials:

-

T84 cells

-

DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin

-

Ussing chamber system

-

Forskolin (to stimulate cAMP and activate CFTR)

-

Genistein (a potentiator to enhance CFTR activity)

-

Iowh-032

-

Ringer's solution

Protocol:

-

Cell Culture: T84 cells are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Setup: The cell-seeded permeable supports are mounted in an Ussing chamber. The apical and basolateral chambers are filled with Ringer's solution and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the short-circuit current, which reflects net ion transport, is continuously recorded.

-

CFTR Activation: Forskolin and genistein are added to the basolateral side to activate CFTR, leading to an increase in Isc due to chloride secretion.

-

Inhibition with Iowh-032: Once a stable activated Isc is achieved, varying concentrations of Iowh-032 are added to the apical chamber.

-

Data Analysis: The decrease in Isc following the addition of Iowh-032 is measured, and the concentration-response curve is plotted to determine the IC50 value.

Mouse Closed-Loop Model of Cholera

This in vivo model assesses the ability of a compound to inhibit cholera toxin-induced intestinal fluid secretion.[1][10]

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Cholera toxin (CTX)

-

Iowh-032 formulation

-

Surgical tools

Protocol:

-

Animal Preparation: Mice are fasted overnight with free access to water.

-

Anesthesia and Surgery: The mouse is anesthetized, and a midline abdominal incision is made to expose the small intestine. A loop of the distal ileum is ligated at both ends without obstructing the mesenteric blood supply.[11]

-

Injection: The ligated loop is injected with a solution of cholera toxin. A separate group of animals receives CTX along with Iowh-032. A control group receives only the vehicle.[1]

-

Closure and Recovery: The intestine is returned to the abdominal cavity, and the incision is sutured. The animal is allowed to recover.

-

Evaluation: After a set period (e.g., 6 hours), the mouse is euthanized. The ligated loop is excised, and its length and weight are measured.

-

Data Analysis: The fluid accumulation is determined by the weight-to-length ratio of the loop. The percentage inhibition by Iowh-032 is calculated by comparing the fluid accumulation in the treated group to the CTX-only group.[1]

Cecetomized Rat Model of Secretory Diarrhea

This model is used to evaluate the effect of anti-diarrheal agents in conscious animals by surgically removing the cecum, which acts as a fluid reservoir.[2][4]

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Anesthesia

-

Secretagogue (e.g., cholera toxin or prostaglandin E2)

-

Iowh-032 formulation

-

Metabolic cages

Protocol:

-

Cecetomy: Rats undergo surgery to resect the cecum without compromising the ileocecal junction. The animals are allowed to recover for several days.[4]

-

Induction of Diarrhea: Diarrhea is induced by oral administration of a secretagogue.[4]

-

Treatment: Iowh-032 or vehicle is administered orally before or after the induction of diarrhea.

-

Observation: The animals are placed in metabolic cages, and fecal output is collected and weighed at regular intervals.

-

Data Analysis: The fecal output index (total weight of feces) is calculated for each group. The efficacy of Iowh-032 is determined by the reduction in fecal output compared to the vehicle-treated group.[8]

Clinical Development

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of oral Iowh-032 against cholera diarrhea in a controlled human infection model.[10] While the drug was found to be safe and well-tolerated, it did not demonstrate a statistically significant reduction in diarrheal output at the tested dose.[10]

Conclusion

Iowh-032 is a well-characterized inhibitor of the CFTR chloride channel with demonstrated efficacy in preclinical models of secretory diarrhea. Its chemical structure and mechanism of action are well-defined. While a Phase 2a clinical trial did not meet its primary efficacy endpoint for cholera, the compound remains a valuable tool for studying CFTR function and may have potential in other indications involving CFTR-mediated ion transport. The detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of Iowh-032 and related compounds.

References

- 1. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cecectomized rat. A model of experimental secretory diarrhea in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Mouse Ileal loop Protection against Clinically Isolated Vibrio cholerae Outer Membrane Vesicles as a Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secretory diarrhoea: mechanisms and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

Iowh-032: A Technical Whitepaper on a Novel Antisecretory Candidate for Cholera

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Iowh-032, a synthetic small molecule investigated as a novel antisecretory agent for the treatment of cholera. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides insights into the experimental protocols employed in its evaluation. While Iowh-032 showed initial promise, this paper will also address the outcomes of clinical trials that ultimately led to the cessation of its development for this indication.

Introduction: The Rationale for an Antisecretory Approach to Cholera

Cholera, caused by the bacterium Vibrio cholerae, remains a significant global health threat, particularly in regions with inadequate sanitation and limited access to clean water. The primary driver of cholera's life-threatening dehydration is the action of cholera toxin (CT), which leads to a massive efflux of water and electrolytes into the intestinal lumen.[1][2] While oral rehydration therapy (ORT) is the cornerstone of treatment, an effective adjunctive antisecretory therapy could reduce the volume of fluid loss, shorten the duration of diarrhea, and ease the logistical burden of managing outbreaks.[3] Iowh-032 was developed to meet this need by targeting the host's cellular machinery hijacked by cholera toxin.[1][2]

Mechanism of Action: Targeting the CFTR Chloride Channel

Iowh-032 is a synthetic, low-molecular-weight compound designed to act as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][4][5] The CFTR channel is the primary conduit for chloride ion secretion in intestinal epithelial cells.[5] In cholera, the A1 subunit of cholera toxin ADP-ribosylates the Gs alpha subunit of a heterotrimeric G protein, leading to constitutive activation of adenylyl cyclase. This results in an accumulation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the CFTR channel, leading to the massive chloride and water secretion characteristic of cholera.[1] Iowh-032 was designed to directly block this channel, thereby reducing the secretory diarrhea.[1][4]

Signaling Pathway of Cholera Toxin and Iowh-032 Inhibition

Caption: Cholera toxin pathway and the inhibitory action of Iowh-032 on the CFTR channel.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Iowh-032.

Table 1: In Vitro and In Vivo Preclinical Efficacy

| Assay/Model | Cell Line/Animal Model | Endpoint | Result | Reference |

| CFTR Inhibition | Chinese Hamster Ovary (CHO) cells expressing human CFTR | IC50 | ~5 µM | [1] |

| CFTR Inhibition | T84 colon carcinoma cells | IC50 | 6.87 µM | [6] |

| Intestinal Secretion | Mouse closed-loop model (cholera toxin-induced) | Inhibition of fluid accumulation | >90% | [1] |

| Fecal Output | Cecectomized rat model (cholera toxin-induced) | Reduction in fecal output | ~70% | [1] |

Table 2: Phase 1 Pharmacokinetic Parameters (Single 300 mg dose)

| Population | Cmax (ng/mL) | AUC∞ (ng*h/mL) | Tmax (hours) | Half-life (hours) | Reference |

| Healthy US Volunteers | 1,380 ± 539 | 28,200 ± 12,200 | 3.8 - 4.8 (avg) | 11.5 ± 3.1 | [7] |

| Healthy Bangladeshi Volunteers | 1,280 ± 491 | 22,700 ± 10,400 | 3.8 - 4.8 (avg) | 8.5 ± 1.5 | [7] |

| Bangladeshi Cholera Patients | 482 ± 388 | 6,250 ± 4,910 | 3.8 ± 1.6 | 8.2 ± 1.4 | [7] |

Table 3: Phase 2a Clinical Efficacy in a Controlled Human Infection Model

| Parameter | Iowh-032 Group (500 mg every 8h) | Placebo Group | Outcome | Reference |

| Mean Plasma Level (after 3 days) | 4,270 ± 2,170 ng/mL | N/A | - | [1] |

| Median Diarrheal Stool Output Rate | 25.4 mL/hour (95% CI: 8.9, 58.3) | 32.6 mL/hour (95% CI: 15.8, 48.2) | 23% reduction (not statistically significant) | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro CFTR Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Iowh-032 on CFTR channel activity.

Methodology:

-

Cell Culture: T84 human colon carcinoma cells, which endogenously express CFTR, are cultured to confluence on permeable supports.

-

Short-Circuit Current Measurement: The cell monolayers are mounted in Ussing chambers, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.

-

CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral side of the monolayer.

-

Inhibitor Addition: Iowh-032 is added in increasing concentrations to the apical side of the monolayer.

-

Data Analysis: The reduction in the forskolin-stimulated Isc is measured at each concentration of Iowh-032. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Mouse Closed-Loop Intestinal Model

Objective: To assess the in vivo efficacy of Iowh-032 in reducing cholera toxin-induced intestinal fluid secretion.

Methodology:

-

Animal Preparation: Mice are anesthetized, and the small intestine is externalized through a midline abdominal incision.

-

Loop Creation: A segment of the distal small intestine is ligated at both ends to create a closed loop, taking care not to obstruct major blood vessels.

-

Injection: A solution containing cholera toxin and either Iowh-032 or a vehicle control is injected into the lumen of the ligated loop.

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover for a defined period (e.g., 6 hours).

-

Outcome Measurement: After the incubation period, the animals are euthanized, and the ligated loop is resected. The loop is weighed, and its length is measured. The fluid accumulation is determined by the ratio of loop weight to length (mg/cm).

Phase 2a Controlled Human Infection Model

Objective: To evaluate the safety and preliminary efficacy of oral Iowh-032 in treating cholera diarrhea.

Methodology:

-

Subject Recruitment and Screening: Healthy adult volunteers are screened for eligibility and provide informed consent.

-

Inpatient Admission and Challenge: Subjects are admitted to an inpatient facility. They are challenged with a standardized dose of live Vibrio cholerae O1 El Tor Inaba strain N16961.

-

Treatment Initiation: Upon the onset of moderate to severe diarrhea, subjects are randomized in a double-blind manner to receive either 500 mg of Iowh-032 or a matching placebo orally every 8 hours for 3 days.

-

Supportive Care: All subjects receive standard of care, including intravenous fluids and oral rehydration solution, to maintain hydration.

-

Data Collection: Stool output is meticulously collected and weighed throughout the study. Blood samples are collected for pharmacokinetic analysis. Safety is monitored through clinical observation and laboratory tests.

-

Primary Endpoint: The primary efficacy endpoint is the rate of diarrheal stool output.

-

Statistical Analysis: The difference in the median diarrheal stool output rate between the Iowh-032 and placebo groups is analyzed for statistical significance.

Experimental Workflow for the Phase 2a Clinical Trial

Caption: Workflow of the Phase 2a controlled human infection trial for Iowh-032.

Discussion and Conclusion

Iowh-032 demonstrated a clear mechanism of action and significant efficacy in preclinical models of cholera.[1] However, these promising early results did not translate into a statistically significant clinical benefit in a Phase 2a controlled human infection model.[1][2] While a 23% reduction in diarrheal output was observed in the treatment group, this effect was not statistically significant, and the study concluded that Iowh-032 does not merit further development for the treatment of cholera.[1][2]

Several factors may have contributed to this outcome. The pharmacokinetic data revealed significantly lower plasma concentrations of Iowh-032 in cholera patients compared to healthy volunteers, which may have been insufficient to achieve a therapeutic effect at the site of action.[7] The complex pathophysiology of cholera, which involves more than just CFTR-mediated secretion, may also play a role.

The development of Iowh-032 highlights the challenges in translating preclinical findings into clinical efficacy for antisecretory drugs. However, the rigorous evaluation of this compound has provided valuable insights for the field. The use of a controlled human infection model was instrumental in providing a clear, albeit negative, efficacy signal, thereby preventing further investment in a non-viable candidate.[1] Future efforts in the development of antisecretory agents for cholera will benefit from the lessons learned during the Iowh-032 program.

References

- 1. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. media.path.org [media.path.org]

- 4. path.org [path.org]

- 5. Developing novel antisecretory drugs to treat infectious diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IOWH-032 | CFTR | Autophagy | TargetMol [targetmol.com]

- 7. media.path.org [media.path.org]

An In-depth Technical Guide on the Discovery and Development of Iowh-032

A Novel, Albeit Unsuccessful, Candidate for the Treatment of Secretory Diarrhea

Foreword: This document provides a comprehensive technical overview of the discovery and development of Iowh-032, a synthetic small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). The information compiled herein is based on publicly available scientific literature, including preclinical studies and clinical trial data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting CFTR for the treatment of secretory diarrheas.

Introduction

Secretory diarrheas, such as that caused by Vibrio cholerae, represent a significant global health burden, leading to rapid dehydration and mortality if left untreated. The primary mechanism underlying the massive fluid loss in cholera is the action of cholera toxin (CT), which leads to the overactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located in the apical membrane of intestinal epithelial cells. This overactivation results in a massive efflux of chloride ions into the intestinal lumen, followed by the osmotic movement of water, leading to profuse, watery diarrhea.

Iowh-032 was developed as a host-directed therapeutic agent aimed at inhibiting the CFTR chloride channel to reduce intestinal fluid secretion.[1] This approach offers a potential advantage over antibiotics by directly targeting the mechanism of fluid loss, irrespective of the causative pathogen's antibiotic resistance profile. This guide details the scientific journey of Iowh-032, from its mechanism of action and preclinical evaluation to its ultimate assessment in a human clinical trial.

Chemical Properties

Iowh-032 is a synthetic small molecule characterized by an oxadiazole-carboxamide core with a dibromo-hydroxyphenyl pharmacophore.[1]

| Property | Value |

| Chemical Name | 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |

| Molecular Formula | C22H15Br2N3O4 |

| Molecular Weight | 545.18 g/mol |

| CAS Number | 1191252-49-9 |

Mechanism of Action and Signaling Pathway

Iowh-032 is a direct inhibitor of the CFTR chloride channel.[1] In cholera, the A1 subunit of cholera toxin enters the intestinal epithelial cell and ADP-ribosylates the Gsα subunit of the heterotrimeric G protein. This locks Gsα in its active, GTP-bound state, leading to the constitutive activation of adenylyl cyclase. The resulting increase in intracellular cyclic AMP (cAMP) activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CFTR channel. Iowh-032 is designed to bind to the CFTR protein and block the channel's pore, thereby preventing the efflux of chloride ions and subsequent water loss.

Preclinical Development

The preclinical development of Iowh-032 involved a series of in vitro and in vivo studies to assess its potency, efficacy, and safety.

In Vitro Efficacy

Iowh-032 demonstrated potent inhibition of the CFTR channel in various cell-based assays.

| Assay System | IC50 / Kd | Reference |

| CHO cells expressing human CFTR | 1.01 µM (IC50) | [2] |

| T84 human colon carcinoma cells | 6.87 µM (IC50) | [2] |

| T84 human colon cells | 8 µM (IC50) | [3] |

| Human CFTR (inhibition) | 6.1 nM (Kd) | [4] |

| Human CFTR (potentiation) | 0.64 nM (Kd) | [4] |

| Mouse CFTR (inhibition) | 42.9 µM (Kd) | [4] |

In Vivo Efficacy

Preclinical efficacy was evaluated in established animal models of secretory diarrhea.

| Animal Model | Treatment | Efficacy | Reference |

| Mouse closed-loop model | Cholera toxin-induced secretion | >90% reduction in intestinal secretion | [1] |

| Cecectomized rat model | - | ~70% reduction in fecal output | [2] |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with Iowh-032 are not publicly available. However, the general methodologies for the key preclinical models are described below.

Mouse Closed-Loop Model: This model is used to directly measure intestinal fluid secretion.

-

Mice are anesthetized, and a midline laparotomy is performed to expose the small intestine.

-

A segment of the ileum is ligated at both ends to create a "closed loop," taking care not to obstruct major blood vessels.

-

Cholera toxin, with or without the test compound (Iowh-032), is injected into the lumen of the ligated loop.

-

The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 6 hours).

-

Following euthanasia, the ligated loop is excised, and the fluid accumulation is measured by weighing the loop and subtracting its empty weight. The length of the loop is also measured, and the results are expressed as a weight-to-length ratio (g/cm).

Cecectomized Rat Model: This surgical modification is used to create a more reliable model of diarrhea in rats, as their cecum can act as a fluid reservoir, masking the diarrheal phenotype.

-

Rats undergo a surgical procedure to remove the cecum.

-

After a recovery period, the animals are administered a secretagogue, such as cholera toxin or prostaglandin E2, to induce diarrhea.

-

The test compound (Iowh-032) is administered, typically orally, before or after the secretagogue.

-

The animals are placed in metabolic cages, and the total fecal output is collected and weighed over a specific time period to determine the anti-diarrheal efficacy of the compound.

Clinical Development

The clinical development of Iowh-032 progressed to a Phase 2a clinical trial.

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy volunteers and cholera patients.

| Population | Dose | Cmax (ng/mL) | AUC∞ (ng*h/mL) | Tmax (hours) | Half-life (hours) | Reference |

| Healthy US Volunteers | 300 mg (single dose) | 1,380 ± 539 | 28,200 ± 12,200 | 3.8 - 4.8 (avg) | ~8.5 | N/A |

| Healthy Bangladeshi Volunteers | 300 mg (single dose) | 1,280 ± 491 | 22,700 ± 10,400 | 3.8 - 4.8 (avg) | ~8.5 | N/A |

| Bangladeshi Cholera Patients | 300 mg (single dose) | 482 ± 388 | 6,250 ± 4,910 | 3.8 ± 1.6 | 8.2 ± 1.4 | N/A |

| Cholera Challenge Subjects | 500 mg (q8h for 3 days) | 4,270 ± 2,170 (mean plasma level after 3 days) | N/A | N/A | N/A | [1] |

Note: The specific references for the single-dose pharmacokinetic data were not found in the provided search results, though the data is presented in what appears to be a conference abstract summary.

Phase 2a Clinical Trial (NCT04150250)

A randomized, single-center, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of oral Iowh-032 in a cholera controlled human infection model.[1]

Study Design:

-

Participants: 47 healthy adult volunteers.

-

Intervention: Experimental infection with V. cholerae El Tor Inaba strain N16961.

-

Treatment: Randomized to receive either 500 mg of Iowh-032 or a matching placebo orally every 8 hours for 3 days.

-

Primary Endpoints: Safety and efficacy, with efficacy measured by diarrheal stool output.

Results:

-

Safety: Iowh-032 was generally safe and well-tolerated. The most frequently reported adverse events were headache, nausea, diarrhea, and pyrexia, with similar incidence between the Iowh-032 and placebo groups.[1]

-

Efficacy: Treatment with Iowh-032 did not result in a statistically significant reduction in diarrheal stool output compared to placebo. The median diarrheal stool output rate was 25.4 mL/hour for the Iowh-032 group and 32.6 mL/hour for the placebo group, a non-significant 23% reduction.[1] There was also no significant difference in diarrhea severity or the number and frequency of stools.[1]

Development Workflow

The development of Iowh-032 followed a conventional preclinical to clinical pathway for a novel therapeutic agent.

Discussion and Conclusion

The development of Iowh-032 represents a rational, mechanism-based approach to treating secretory diarrhea. The compound demonstrated potent preclinical efficacy, effectively inhibiting CFTR in vitro and reducing fluid secretion in animal models. However, the translation of this promising preclinical data into clinical efficacy was not successful.

The Phase 2a clinical trial in a human cholera challenge model, while demonstrating the safety of Iowh-032, failed to show a significant reduction in diarrheal output.[1] This disconnect between preclinical and clinical results highlights the challenges in developing host-directed therapies for infectious diseases and underscores the importance of human challenge models in providing early proof-of-concept data.

Several factors could have contributed to the lack of clinical efficacy, including suboptimal dosing or formulation, differences in CFTR regulation between animal models and humans, or the complexity of the pathophysiology of cholera in humans that may not be fully recapitulated in animal models. The pharmacokinetic data also revealed significantly lower drug exposure in cholera patients compared to healthy volunteers, which may have impacted the therapeutic effect in a real-world setting.

References

- 1. path.org [path.org]

- 2. Cecectomized rat. A model of experimental secretory diarrhea in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.path.org [media.path.org]

Iowh-032's role in inhibiting intestinal fluid secretion

An In-depth Technical Guide to Iowh-032 and its Role in Inhibiting Intestinal Fluid Secretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secretory diarrheas, most notably cholera, represent a significant global health burden. The primary driver of fluid and electrolyte loss in these diseases is the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel in intestinal epithelial cells. Iowh-032 is a synthetic, small-molecule inhibitor of the CFTR channel developed as a host-directed, antisecretory therapeutic.[1] This document provides a comprehensive technical overview of Iowh-032, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: CFTR Inhibition

Iowh-032 is a potent CFTR chloride channel inhibitor featuring an oxadiazole-carboxamide core with a dibromo-hydroxyphenyl pharmacophore.[1] Its therapeutic rationale is based on directly blocking the final common pathway of enterotoxin-induced fluid secretion.

In diseases like cholera, the cholera toxin (CTX) secreted by Vibrio cholerae leads to the constitutive activation of adenylyl cyclase in enterocytes. This enzymatic activity dramatically increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates the regulatory domain of the CFTR channel.[2][4] This phosphorylation opens the channel, leading to a massive efflux of chloride ions into the intestinal lumen. The resulting electrochemical gradient drives the parallel secretion of sodium ions and water, causing voluminous, life-threatening diarrhea.[2][5]

Iowh-032 exerts its therapeutic effect by directly binding to and inhibiting the CFTR channel, thereby blocking the chloride efflux and subsequent water loss, independent of the upstream signaling cascade.[1][6]

Signaling Pathway Diagram

Caption: Cholera toxin signaling pathway and the inhibitory action of Iowh-032.

Quantitative Efficacy Data

The inhibitory activity of Iowh-032 has been quantified across in vitro cell-based assays and in vivo animal models of secretory diarrhea.

Table 1: In Vitro CFTR Inhibition by Iowh-032

| Cell Line | Assay Type | IC50 (μM) | Equivalent (ng/mL) | Reference |

| CHO (expressing human CFTR) | Not Specified | ~5 | 2,725 | [1] |

| T84 Colon Carcinoma | Not Specified | ~5 | 2,725 | [1] |

| T84-CFTR cells | Not Specified | 6.87 | - | [7] |

| Wild Type-CFTR Bronchial Cells | SARS-CoV-2 Replication | 4.52 | - | [8] |

Note: Minor variations in IC50 values are expected due to different experimental conditions and assay endpoints.

Table 2: Preclinical In Vivo Efficacy of Iowh-032

| Animal Model | Induced Secretion | Iowh-032 Efficacy | Reference |

| Mouse Closed-Loop | Cholera Toxin | >90% inhibition of intestinal secretion | [1] |

| Cecectomized Rat | Cholera Toxin | ~70% reduction in fecal output | [1] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro: Ussing Chamber Electrophysiology for CFTR Inhibition

This protocol measures ion transport across a polarized epithelial cell monolayer (e.g., T84 or CFBE41o- cells) to directly quantify CFTR channel activity.

Objective: To determine the effect of Iowh-032 on cAMP-stimulated chloride secretion.

Methodology:

-

Cell Culture: Culture T84 cells on permeable filter supports (e.g., Transwell®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Chamber Setup: Mount the filter support containing the cell monolayer into an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with symmetric Krebs Ringer's buffer, maintain at 37°C, and gas with 95% O₂ / 5% CO₂.[9]

-

Electrophysiology:

-

Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier.

-

Continuously measure and record the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

-

Pharmacological Manipulation:

-

Basal Measurement: Record the stable baseline Isc.

-

ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor, such as Amiloride (100 µM), to the apical chamber to inhibit sodium absorption and isolate anion secretion currents.[10][11]

-

CFTR Activation: Add a CFTR activator, such as Forskolin (10 µM, to increase cAMP), to the basolateral chamber to stimulate chloride secretion. This results in a sharp increase in Isc.[11]

-

CFTR Inhibition: Once the stimulated Isc has stabilized, add Iowh-032 at various concentrations to the apical chamber. The degree of reduction in the Forskolin-stimulated Isc indicates the inhibitory activity of the compound.[8]

-

-

Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each Iowh-032 concentration to determine the IC50 value.

Caption: Experimental workflow for the Ussing Chamber CFTR inhibition assay.

In Vivo: Mouse Ligated Ileal Loop Model

This model directly measures fluid accumulation within a sealed segment of the small intestine in response to a secretagogue.

Objective: To quantify the inhibition of cholera toxin-induced intestinal fluid secretion by Iowh-032 in vivo.

Methodology:

-

Animal Preparation: Fast adult mice (e.g., CD1 strain) overnight with access to dextrose-containing water.[12]

-

Anesthesia and Surgery:

-

Anesthetize the mouse using a suitable agent (e.g., isoflurane). Maintain body temperature with a heating pad.

-

Make a small midline abdominal incision to expose the small intestine.

-

Identify the jejunum and ligate a 2-3 cm segment using silk sutures at both ends, ensuring the vascular supply remains intact.[12][13]

-

-

Treatment Administration:

-

Inject the test compound (Iowh-032) or vehicle control into the ligated loop.

-

Shortly after, inject cholera toxin (e.g., 1 µg in 100 µL PBS) into the same loop.[12]

-

-

Incubation: Close the abdominal incision with sutures and allow the mouse to recover from anesthesia. The incubation period is typically 6-12 hours.[13]

-

Measurement:

-

After the incubation period, euthanize the mouse and carefully excise the ligated intestinal loop.

-

Measure the length (cm) and weight (g) of the loop.

-

-

Data Analysis: Calculate the fluid accumulation ratio (Weight/Length; g/cm). A higher ratio indicates greater fluid secretion. Compare the ratios between vehicle-treated and Iowh-032-treated groups to determine the percentage of inhibition.[13][14]

Caption: Workflow for the mouse ligated intestinal loop model.

In Vivo: Cecectomized Rat Model

This model is designed to assess the effect of antisecretory agents on diarrhea (fecal output) in a conscious animal, where the fluid-resorbing capacity of the cecum has been removed.

Objective: To evaluate the efficacy of Iowh-032 in reducing total fecal output during secretory diarrhea.

Methodology:

-

Surgical Preparation:

-

Surgically resect the cecum from rats, ensuring the patency of the ileocecal junction is maintained.[15]

-

Allow animals to recover fully. Post-operative recovery typically allows for normal growth and physiological parameters.

-

-

Induction of Diarrhea:

-

After a recovery and acclimatization period (e.g., 48 hours on standard chow), administer an oral dose of a potent secretagogue, such as cholera toxin, to induce diarrhea.[15]

-

-

Treatment and Observation:

-

Administer Iowh-032 or a vehicle control orally at a predetermined time relative to the secretagogue challenge.

-

House the rats in individual cages designed for fecal collection.

-

Observe and collect all fecal output over a specified period (e.g., 4-6 hours).

-

-

Data Analysis:

-

Quantify the total weight of fecal output for each animal.

-

Compare the mean fecal output between the Iowh-032 and vehicle-treated groups to calculate the percentage reduction in diarrhea.[15]

-

Conclusion

Iowh-032 is a well-characterized inhibitor of the CFTR chloride channel. Preclinical data from robust in vitro and in vivo models demonstrated significant efficacy in blocking cholera toxin-induced intestinal fluid secretion.[1] While a Phase 2a clinical study in a human challenge model did not show a statistically significant reduction in stool output, the compound was found to be safe and well-tolerated.[1] The data and protocols presented herein provide a comprehensive foundation for understanding the scientific basis of Iowh-032 as a potential antisecretory agent and serve as a guide for the evaluation of similar compounds targeting intestinal ion channels.

References

- 1. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AC6 is the major adenylate cyclase forming a diarrheagenic protein complex with cystic fibrosis transmembrane conductance regulator in cholera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. youtube.com [youtube.com]

- 6. path.org [path.org]

- 7. mdpi.com [mdpi.com]

- 8. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 10. DSpace [openresearch.okstate.edu]

- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 12. Intestinal closed loop model of cholera and traveler’s diarrhea. [bio-protocol.org]

- 13. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Mouse Ileal loop Protection against Clinically Isolated Vibrio cholerae Outer Membrane Vesicles as a Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cecectomized rat. A model of experimental secretory diarrhea in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacophore of Iowh-032: A Technical Guide for CFTR Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore of Iowh-032, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Iowh-032 has emerged as a significant research tool and a potential therapeutic agent for secretory diarrheas, such as cholera.[1] Understanding its pharmacophore is critical for the development of novel and improved CFTR inhibitors.

Core Pharmacophoric Features of Iowh-032

Iowh-032 is a synthetic small molecule characterized by two key structural components that are essential for its inhibitory activity. These components, an oxadiazole-carboxamide core and a dibromo-hydroxyphenyl moiety, constitute the primary pharmacophore of the molecule.[1]

The dibromo-hydroxyphenyl group is a critical feature, likely involved in key interactions within the CFTR protein binding site. The bromine atoms and the hydroxyl group are expected to participate in specific hydrogen bonding and/or halogen bonding interactions, anchoring the molecule to its target. The precise nature of these interactions warrants further investigation through co-crystallization studies or advanced computational modeling.

The oxadiazole-carboxamide core serves as a rigid scaffold, appropriately positioning the dibromo-hydroxyphenyl group for optimal interaction with the CFTR channel. The amide linkage within this core is also a potential site for hydrogen bonding with amino acid residues in the binding pocket.

Quantitative Analysis of Iowh-032 Activity

The inhibitory potency of Iowh-032 has been quantified in various cellular and in vivo models. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Value | Reference |

| IC50 | CHO-CFTR | 1.01 µM | [2] |

| IC50 | T84-CFTR | 6.87 µM | [2] |

| IC50 | T84 and CHO-CFTR | 1.01 µM | [3][4] |

| IC50 | T84-CFTR | 6.87 µM | [3][5] |

| Parameter | Species | Value | Reference |

| Apparent Kd (Block) | Human CFTR | 6.1 nM | [3] |

| Apparent Kd (Potentiation) | Human CFTR | 0.64 nM | [3] |

| Apparent Kd (Block) | Murine CFTR | 42.9 µM | [3] |

| Model | Dose | Effect | Reference |

| Mouse closed-loop model (Cholera toxin-induced secretion) | Not specified | Statistically significant inhibition | [2] |

| Cecetomized rat model | 5 mg/kg (p.o.) | ~70% reduction in fecal output index | [2] |

Mechanism of Action: CFTR Inhibition

Iowh-032 exerts its anti-secretory effect by directly inhibiting the CFTR chloride channel. In the intestinal epithelium, the activation of CFTR by secretagogues like cholera toxin leads to an efflux of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in voluminous watery diarrhea. By blocking the CFTR channel, Iowh-032 prevents this chloride secretion, thereby reducing fluid loss.

Figure 1. Signaling pathway of cholera toxin-induced secretion and its inhibition by Iowh-032.

Experimental Protocols

Short-Circuit Current (Isc) Measurement for CFTR Inhibition

A key method to assess the activity of CFTR inhibitors is the measurement of short-circuit current in epithelial cell monolayers.

Figure 2. Experimental workflow for assessing CFTR inhibition using short-circuit current measurements.

Methodology:

-

Cell Culture: Grow epithelial cells (e.g., T84, Fischer Rat Thyroid (FRT) cells stably expressing human CFTR) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with appropriate physiological saline solutions, maintain at 37°C, and bubble with 95% O2/5% CO2.

-

Short-Circuit Current Measurement: Clamp the voltage across the monolayer to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

-

CFTR Activation: After a stable baseline Isc is achieved, add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical or basolateral bath to activate CFTR and induce an increase in Isc.

-

Inhibitor Addition: Once the stimulated Isc reaches a plateau, add Iowh-032 in a cumulative, dose-dependent manner to the apical side.

-

Data Analysis: Record the inhibition of the stimulated Isc at each concentration of Iowh-032. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Logical Relationship of Iowh-032's Properties

The development and application of Iowh-032 are based on a logical progression from its chemical structure to its potential therapeutic use.

Figure 3. Logical flow from the chemical structure of Iowh-032 to its therapeutic potential.

Conclusion

The pharmacophore of Iowh-032 is defined by its characteristic dibromo-hydroxyphenyl and oxadiazole-carboxamide moieties, which are crucial for its potent and selective inhibition of the CFTR chloride channel. The quantitative data from both in vitro and in vivo studies support its mechanism of action and highlight its potential as a therapeutic agent for secretory diarrheas. Further elucidation of the precise molecular interactions through structural biology and computational studies will be invaluable for the design of next-generation CFTR inhibitors with improved efficacy and safety profiles.

References

- 1. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IOWH-032 | CFTR | Autophagy | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

Iowh-032: A Technical Guide to its Effects on Electrolyte Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iowh-032 is a synthetic, small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1] Developed as a potential host-directed therapeutic for secretory diarrheas, particularly cholera, Iowh-032 acts by blocking the primary driver of intestinal fluid and electrolyte secretion.[1][2] This technical guide provides a comprehensive overview of Iowh-032, summarizing its mechanism of action, quantitative effects on electrolyte transport from in vitro and in vivo studies, and detailed experimental protocols utilized in its evaluation.

Introduction

Secretory diarrheas, such as that caused by Vibrio cholerae, are characterized by massive fluid and electrolyte loss from the intestine, leading to severe dehydration. This hypersecretion is primarily mediated by the overactivation of the CFTR chloride channel in intestinal epithelial cells. Iowh-032, a compound with an oxadiazole-carboxamide core and a dibromo-hydroxyphenyl pharmacophore, was designed to directly inhibit this channel, thereby reducing fluid loss.[1] It has been investigated as an oral therapeutic to be used in conjunction with oral rehydration solution.[2]

Mechanism of Action

The primary molecular target of Iowh-032 is the CFTR chloride channel. In cholera, the cholera toxin (CTX) produced by Vibrio cholerae leads to a cascade of events that ultimately result in the persistent activation of CFTR. This leads to an excessive efflux of chloride ions into the intestinal lumen, followed by sodium and water, resulting in voluminous watery diarrhea. Iowh-032 directly blocks the pore of the CFTR channel, thus inhibiting this chloride secretion and, consequently, reducing the associated fluid loss.

Quantitative Data on the Efficacy of Iowh-032

The inhibitory effects of Iowh-032 on CFTR-mediated electrolyte transport have been quantified in a series of in vitro, in vivo, and clinical studies.

Table 1: In Vitro Efficacy of Iowh-032

| Cell Line | Assay Type | Endpoint | Iowh-032 IC₅₀ | Reference |

| CHO-CFTR | Cell-based assay | CFTR Inhibition | 1.01 µM | [3] |

| T84-CFTR | Cell-based assay | CFTR Inhibition | 6.87 µM | [3] |

| CFBE WT | Antiviral Assay | SARS-CoV-2 Inhibition | 4.52 µM | [3] |

Table 2: In Vivo and Clinical Efficacy of Iowh-032

| Study Type | Model | Dosage | Key Findings | Reference |

| In Vivo | Cecetomized Rat Model | 5 mg/kg (oral) | ~70% reduction in fecal output index. | [3] |

| Clinical Trial (Phase 2a) | Human (Cholera Challenge) | 500 mg every 8 hours for 3 days | 23% reduction in diarrheal stool output rate (not statistically significant). | [1] |

| Clinical Trial (Phase 2a) | Human (Cholera Challenge) | 500 mg every 8 hours for 3 days | Mean plasma level of 4,270 ng/mL (±2,170). | [1] |

| Pharmacokinetics | Human Volunteers & Cholera Patients | 300 mg (single dose) | Reduced and more variable exposure in cholera patients compared to healthy volunteers. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CFTR Inhibition Assay (Representative Protocol)

A common method for assessing CFTR inhibition is the halide-sensitive yellow fluorescent protein (YFP) quenching assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Iowh-032 on CFTR channel activity.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing wild-type human CFTR and a halide-sensitive YFP (H148Q/I152L).

-

T84 human colon carcinoma cells (endogenously express CFTR) transiently transfected with the halide-sensitive YFP.

Protocol:

-

Cell Culture: Cells are seeded in 96-well black-walled, clear-bottom plates and cultured to confluence.

-

YFP Quenching Assay:

-

Cells are washed with a chloride-containing buffer (e.g., PBS).

-

The baseline YFP fluorescence is measured using a fluorescence plate reader.

-

Cells are stimulated with a CFTR agonist (e.g., 10 µM forskolin) to activate the CFTR channels.

-

Iowh-032 is added at varying concentrations and incubated for a specified time.

-

The chloride-containing buffer is rapidly replaced with an iodide-containing buffer.

-

The rate of YFP fluorescence quenching due to iodide influx through the CFTR channels is monitored over time.

-

-

Data Analysis: The initial rate of fluorescence decrease is calculated for each concentration of Iowh-032. The IC₅₀ value is determined by fitting the dose-response curve to a standard inhibitory model.

In Vivo: Mouse Closed-Loop Model

Objective: To evaluate the in vivo efficacy of Iowh-032 in a model of cholera toxin-induced intestinal fluid secretion.

Protocol:

-

Animal Preparation: Adult mice are fasted for 24 hours with free access to water.

-

Surgical Procedure:

-

Mice are anesthetized.

-

A small abdominal incision is made to expose the small intestine.

-

A 2-3 cm segment of the distal ileum is isolated by ligation with surgical sutures at both ends, creating a "closed loop".

-

-

Inoculation: The closed ileal loop is injected with a solution containing cholera toxin.

-

Treatment: Iowh-032 or a vehicle control is administered orally.

-

Incubation: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 6-12 hours).

-

Measurement:

-

Mice are euthanized.

-

The ligated intestinal loop is excised.

-

The length and weight of the loop are measured.

-

The fluid accumulation is determined by the weight-to-length ratio (g/cm).

-

In Vivo: Cecetomized Rat Model

Objective: To assess the antisecretory effect of Iowh-032 in a rat model of secretory diarrhea.

Protocol:

-

Surgical Preparation: The cecum of the rats is surgically removed to prevent it from acting as a fluid reservoir, which allows for more consistent and measurable diarrhea.

-

Recovery: Animals are allowed to recover from the surgery.

-

Induction of Diarrhea: Secretory diarrhea is induced by oral administration of a secretagogue such as cholera toxin or prostaglandin E2.

-

Treatment: Iowh-032 or a vehicle control is administered orally.

-

Observation and Measurement: Fecal output is collected and weighed over a defined period to quantify the extent of diarrhea. The reduction in fecal output in the Iowh-032 treated group compared to the control group is calculated.

Clinical: Cholera Controlled Human Infection Model (CHIM)

Objective: To evaluate the safety and efficacy of Iowh-032 in healthy adult volunteers challenged with Vibrio cholerae.

Protocol:

-

Volunteer Recruitment: Healthy adult volunteers are screened and enrolled.

-

Inpatient Admission: Volunteers are admitted to a controlled inpatient facility.

-

Challenge:

-

Volunteers ingest a sodium bicarbonate buffer to neutralize stomach acid.

-

This is followed by the ingestion of a standardized dose of live, virulent Vibrio cholerae (e.g., El Tor Inaba strain N16961).[1]

-

-

Treatment: At the onset of diarrhea, volunteers are randomized to receive either oral Iowh-032 (e.g., 500 mg every 8 hours) or a matching placebo for a specified duration (e.g., 3 days).[1]

-

Monitoring and Data Collection:

-

All stool output is collected, and the volume is meticulously measured.

-

The rate of diarrheal stool output (mL/hour) is a primary endpoint.

-

Safety is monitored through clinical observation and laboratory tests.

-

Blood samples are collected for pharmacokinetic analysis of Iowh-032 plasma concentrations.[1]

-

-

Supportive Care: All volunteers receive standard oral rehydration solution and intravenous fluids as needed to maintain hydration.

-

Antibiotic Treatment: After the study period, all participants are treated with antibiotics to clear the Vibrio cholerae infection.

Conclusion

Iowh-032 is a potent inhibitor of the CFTR chloride channel that has demonstrated efficacy in preclinical models of secretory diarrhea. While a Phase 2a clinical trial in a cholera challenge model showed that the compound was safe and well-tolerated, it did not achieve a statistically significant reduction in diarrheal output at the dose tested.[1] The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CFTR inhibitors and novel therapeutics for secretory diarrheas. Further investigation into the pharmacokinetics and optimal dosing of Iowh-032 or structurally related compounds may be warranted.

References

- 1. A Phase 2a randomized, single-center, double-blind, placebo-controlled study to evaluate the safety and preliminary efficacy of oral iOWH032 against cholera diarrhea in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. path.org [path.org]

- 3. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.path.org [media.path.org]

Beyond Cholera: Exploring the Therapeutic Potential of the CFTR Inhibitor Iowh-032

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iowh-032, a novel, low-molecular-weight synthetic small molecule, has been primarily investigated as an antisecretory agent for the treatment of cholera. Its mechanism of action lies in the inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a key player in intestinal fluid secretion. While clinical trials for cholera have yielded disappointing results regarding its efficacy, the well-defined mechanism of Iowh-032 opens avenues for its therapeutic application in other pathologies driven by aberrant CFTR activity. This technical guide provides an in-depth analysis of the core science behind Iowh-032, its preclinical and clinical data, and explores its potential utility in conditions such as other secretory diarrheas and, most notably, Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the broader therapeutic landscape of CFTR inhibitors like Iowh-032.

Introduction: Iowh-032 and its Mechanism of Action

Iowh-032 is a synthetic compound designed to specifically inhibit the CFTR chloride channel.[1] The CFTR protein is a cAMP-regulated ion channel crucial for transepithelial fluid and electrolyte transport in various organs, including the intestines, lungs, and kidneys.[2] In cholera, the toxin produced by Vibrio cholerae leads to a dramatic increase in intracellular cyclic AMP (cAMP), causing hyperactivation of CFTR and massive secretion of chloride ions, followed by water, into the intestinal lumen, resulting in severe diarrhea.[3] Iowh-032, by blocking this channel, was developed to reduce this fluid loss and act as an adjunct to oral rehydration therapy.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for Iowh-032 from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Iowh-032

| Cell Line | Assay Type | IC50 (μM) | Reference |

| CHO-CFTR | Cell-based assay | 1.01 | --INVALID-LINK-- |

| T84-CFTR | Cell-based assay | 6.87 | --INVALID-LINK-- |

Table 2: Preclinical In Vivo Efficacy of Iowh-032 in Secretory Diarrhea Models

| Animal Model | Treatment | Key Finding | Reference |

| Mouse closed-loop model | Iowh-032 | Statistically significant inhibition of cholera toxin-induced secretion | --INVALID-LINK-- |

| Cecetomized rat model | Iowh-032 (5 mg/kg) | ~70% reduction in fecal output index | --INVALID-LINK-- |

Table 3: Phase 2a Clinical Trial Results in a Controlled Human Cholera Infection Model (NCT04150250)

| Parameter | Iowh-032 Group (500 mg, every 8 hrs for 3 days) | Placebo Group | p-value | Reference |

| Median Diarrheal Stool Output Rate (mL/hour) | 25.4 (95% CI: 8.9, 58.3) | 32.6 (95% CI: 15.8, 48.2) | Not statistically significant | [5] |

| Mean Plasma Level (after 3 days of dosing) | 4,270 ng/mL (±2,170) | - | - | [5] |

Potential Therapeutic Application Beyond Cholera: Autosomal Dominant Polycystic Kidney Disease (ADPKD)

A significant and compelling potential application for Iowh-032 and other CFTR inhibitors lies in the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). ADPKD is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement, pain, and eventual renal failure.[6]

The pathophysiology of cyst growth in ADPKD is intrinsically linked to CFTR-mediated fluid secretion.[2][3] In the epithelial cells lining the renal cysts, CFTR is a key driver of chloride ion transport into the cyst lumen. This creates an osmotic gradient that draws water into the cysts, causing them to expand. Therefore, inhibiting CFTR presents a direct and logical therapeutic strategy to slow the progression of ADPKD by reducing cyst fluid accumulation and thus retarding cyst growth.[2][3] Studies in animal models of ADPKD have provided proof-of-concept for this approach, demonstrating that CFTR inhibitors can indeed retard cyst expansion and kidney enlargement.[3]

Signaling Pathways

CFTR-Mediated Secretion in Cholera

The following diagram illustrates the signaling pathway leading to fluid secretion in cholera and the point of intervention for Iowh-032.

Caption: Signaling pathway of cholera toxin-induced fluid secretion and Iowh-032 inhibition.

CFTR's Role in ADPKD Cyst Growth

This diagram illustrates the proposed mechanism of CFTR-mediated cyst fluid accumulation in ADPKD and the therapeutic rationale for Iowh-032.

Caption: Proposed mechanism of CFTR-mediated cyst growth in ADPKD and Iowh-032's point of action.

Experimental Protocols

Detailed, step-by-step protocols are essential for the replication and extension of preclinical findings. The following sections outline the methodologies for key experiments cited in the evaluation of Iowh-032 and other CFTR inhibitors.

Mouse Closed-Loop Model for Cholera Toxin-Induced Secretion

This model is a standard in vivo assay to evaluate the efficacy of antisecretory compounds against cholera toxin.

-

Animals: Adult mice (specific strain, age, and weight to be specified as per the original study, e.g., C57BL/6, 8-10 weeks old).

-

Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the small intestine.

-

The intestine is carefully handled to minimize tissue damage.

-

A segment of the distal small intestine (ileum) of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical silk suture, creating a "closed-loop." Care is taken not to obstruct major blood vessels.

-

-

Treatment Administration:

-

A solution of cholera toxin (e.g., 1 µg in 100 µL of phosphate-buffered saline - PBS) is injected into the lumen of the ligated loop using a fine-gauge needle.

-

The test compound (Iowh-032) or vehicle control is administered, typically via intraperitoneal injection or oral gavage, at a specified time relative to the cholera toxin challenge.

-

-

Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 6-12 hours).

-

Endpoint Measurement:

-

After the incubation period, mice are euthanized.

-

The ligated intestinal loop is carefully excised.

-

The length and weight of the loop are measured.

-